Cas no 105910-05-2 (Ethyl (e)-3-(4-methyl-2-nitro-phenyl)prop-2-enoate)

Ethyl (e)-3-(4-methyl-2-nitro-phenyl)prop-2-enoate structure
105910-05-2 structure
Product Name:Ethyl (e)-3-(4-methyl-2-nitro-phenyl)prop-2-enoate
Numero CAS:105910-05-2
MF:C12H13NO4
MW:235.235923528671
CID:1166464
PubChem ID:24801705
Update Time:2025-04-20

Ethyl (e)-3-(4-methyl-2-nitro-phenyl)prop-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • ethyl (E)-3-(4-methyl-2-nitro-phenyl)prop-2-enoate
    • 3-(4-methyl-2-nitro-phenyl)-acrylic acid ethyl ester
    • CTK1B3675
    • 4-Methyl-2-nitro-trans-zimtsaeure-aethylester
    • NCIOpen2_002233
    • 3-Nitroso-4-oxy-toluol
    • NSC105373
    • AC1L9G92
    • 4-Methyl-2-nitroso-phenol
    • 4-methyl-2-nitro-trans-cinnamic acid ethyl ester
    • ethyl (2E)-3-(4-methyl-2-nitrophenyl)-2-propenoate
    • 2-Nitroso-p-kresol
    • 3-(4-methyl-2-nitrophenyl)acrylic acid ethyl ester
    • 2-Nitroso-4-methylphenol
    • Phenol, 4-methyl-2-nitroso-
    • NCIOpen2_002193
    • NCIOpen2_0
    • (E)-ethyl 3-(4-Methyl-2-nitrophenyl)acrylate
    • (E)-ethyl 3-(4-Methyl-2-nitrophenyl)acrylate-2
    • (E)-ethyl-3-(4-methyl-2-nitrophenyl)acrylate
    • 105910-05-2
    • ethyl (E)-3-(4-methyl-2-nitrophenyl)prop-2-enoate
    • DB-235285
    • SCHEMBL2536457
    • RIQHRYBNMBKEQN-VOTSOKGWSA-N
    • Ethyl (e)-3-(4-methyl-2-nitro-phenyl)prop-2-enoate
    • Inchi: 1S/C12H13NO4/c1-3-17-12(14)7-6-10-5-4-9(2)8-11(10)13(15)16/h4-8H,3H2,1-2H3/b7-6+
    • Chiave InChI: RIQHRYBNMBKEQN-VOTSOKGWSA-N
    • Sorrisi: O(C(/C=C/C1C=CC(C)=CC=1[N+](=O)[O-])=O)CC

Proprietà calcolate

  • Massa esatta: 235.08449
  • Massa monoisotopica: 235.08445790g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 308
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 72.1Ų

Proprietà sperimentali

  • PSA: 69.44
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd